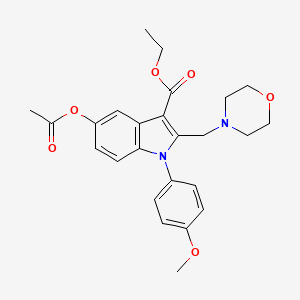![molecular formula C25H18FNO5 B11048787 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide](/img/structure/B11048787.png)
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound, with the chemical formula C16H12FNO , belongs to the class of furochromenes. Its systematic name is quite a mouthful, but let’s break it down:
3-(4-fluorophenyl): Indicates a fluorine-substituted phenyl group.
N-(3-methoxyphenyl): Refers to a methoxy-substituted phenyl group.
4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxamide: Describes the fused furochromene ring system with an amide group.
Méthodes De Préparation
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, researchers have explored various strategies involving cyclization reactions, amide bond formation, and fluorination steps. These methods often rely on intermediate compounds to build the complex structure.
Industrial Production:: Unfortunately, there isn’t a well-established industrial-scale production method for this compound. It remains primarily of interest to researchers in the laboratory setting.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The carbonyl group (4-oxo) can undergo oxidation reactions.
Substitution: The fluorine-substituted phenyl group (4-fluorophenyl) may participate in substitution reactions.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Halogenating agents (e.g., bromine, chlorine) for halogenation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products:: The specific products formed depend on reaction conditions and regioselectivity. For example, reduction of the carbonyl group could yield an alcohol, while substitution reactions may lead to various derivatives.
Applications De Recherche Scientifique
Chemistry::
Biology and Medicine::Anticancer Properties: Some furochromenes exhibit antitumor activity, making this compound interesting for further investigation.
Enzyme Inhibition: It may interact with enzymes due to its structural features.
Industry::
Mécanisme D'action
The exact mechanism remains elusive, but it likely involves interactions with cellular targets, possibly affecting gene expression or enzyme activity.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C25H18FNO5 |
|---|---|
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-4-oxo-2,3-dihydrofuro[3,2-c]chromene-2-carboxamide |
InChI |
InChI=1S/C25H18FNO5/c1-30-17-6-4-5-16(13-17)27-24(28)23-20(14-9-11-15(26)12-10-14)21-22(32-23)18-7-2-3-8-19(18)31-25(21)29/h2-13,20,23H,1H3,(H,27,28) |
Clé InChI |
GQQLTBLUASXPJX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1)NC(=O)C2C(C3=C(O2)C4=CC=CC=C4OC3=O)C5=CC=C(C=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-amino-N-(2,4-dimethylphenyl)-2-oxo-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B11048704.png)
![(4Z)-3-benzyl-4-[4-(pyrrolidin-1-yl)benzylidene]-1,2-oxazol-5(4H)-one](/img/structure/B11048709.png)
![2-(4-Methylphenyl)-5-[phenyl(piperidin-1-yl)methyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B11048716.png)
![3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11048717.png)


![[2,4,4-tricyano-3-(2-methoxycarbonylbenzoyl)buta-1,3-dienylidene]azanide](/img/structure/B11048742.png)
![2-[(7-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(3-methylbutyl)pyrimidin-4(3H)-one](/img/structure/B11048749.png)

methylidene]-3-methoxybenzamide](/img/structure/B11048760.png)
![N-(3,4-dichlorophenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11048765.png)
![3-Cyclopropyl-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048779.png)

![3-(2-chlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048797.png)